(1S)-1-cyclopropylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S)-1-cyclopropylpropan-1-ol” is a chemical compound with the CAS Number: 1567978-45-3 . It has a molecular weight of 100.16 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Antifungal Applications
A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives (including a compound with a cyclopropyl group similar to (1S)-1-cyclopropylpropan-1-ol), showed high activity against Candida spp. strains. One derivative displayed outstanding selectivity against Candida albicans and Candida krusei with minimal toxicity, highlighting the potential of cyclopropyl-containing compounds in developing new antifungal treatments (Zambrano-Huerta et al., 2019).
Drug Development Enhancements
The incorporation of the cyclopropyl ring in drug molecules is increasingly used to enhance the properties of drugs, including their potency and specificity, while reducing off-target effects. The cyclopropyl fragment contributes significantly to the transition of drug candidates from preclinical to clinical stages by addressing various challenges encountered during drug discovery (Talele, 2016).
Supramolecular Chemistry
Cyclodextrins, cyclic oligosaccharides that can form complexes with a variety of molecules, are used extensively in drug delivery systems to enhance the solubility, stability, and bioavailability of poorly soluble drugs. Their unique structure allows for the inclusion of various guest molecules, making them a vital tool in pharmaceutical formulations and other applications (Loftsson et al., 2005).
Catalysis and Synthesis
Cyclopropyl-containing compounds are valuable intermediates in synthetic organic chemistry. Their use in catalytic processes, such as the Lewis acid-catalyzed ring-opening reactions with amine nucleophiles, demonstrates the versatility and reactivity of the cyclopropyl group in facilitating the synthesis of complex organic molecules (Lifchits & Charette, 2008).
Food Industry Applications
Cyclodextrins also find applications in the food industry, where they are used as food additives to stabilize flavors, eliminate undesired tastes, and improve the overall quality of food products. Their ability to form inclusion complexes can significantly modify the properties of the substances they encapsulate, leading to enhanced stability and bioavailability of nutrients and flavors (Astray et al., 2009).
Safety and Hazards
The safety information available indicates that “(1S)-1-cyclopropylpropan-1-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(1S)-1-cyclopropylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCOQDWIJYYSQ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.